Cas no 2227204-75-1 (6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride)
6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-Azaspiro[2.5]octane-5-carboxylic acid hydrochloride
- 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride
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- Inchi: 1S/C8H13NO2.ClH/c10-7(11)6-5-8(1-2-8)3-4-9-6;/h6,9H,1-5H2,(H,10,11);1H
- InChI Key: JTFYYWPEJWTZOS-UHFFFAOYSA-N
- SMILES: Cl.OC(C1CC2(CCN1)CC2)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 187
- Topological Polar Surface Area: 49.3
6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3178-1-100 MG |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
2227204-75-1 | 95% | 100MG |
¥ 4,296.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3178-1-250 MG |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
2227204-75-1 | 95% | 250MG |
¥ 6,448.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3178-1-500 MG |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
2227204-75-1 | 95% | 500MG |
¥ 8,599.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3178-1-1 G |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
2227204-75-1 | 95% | 1g |
¥ 10,751.00 | 2021-05-07 | |
| Chemenu | CM578181-100mg |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
2227204-75-1 | 95% | 100mg |
$641 | 2022-06-11 | |
| Chemenu | CM578181-250mg |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
2227204-75-1 | 95% | 250mg |
$962 | 2022-06-11 | |
| Chemenu | CM578181-500mg |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
2227204-75-1 | 95% | 500mg |
$1283 | 2022-06-11 | |
| Chemenu | CM578181-1g |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
2227204-75-1 | 95% | 1g |
$1605 | 2022-06-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3178-1-100.0mg |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
2227204-75-1 | 95% | 100.0mg |
¥2693.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZS3178-1-250.0mg |
6-azaspiro[2.5]octane-7-carboxylic acid;hydrochloride |
2227204-75-1 | 95% | 250.0mg |
¥4302.0000 | 2025-04-11 |
6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride Suppliers
6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride
Research Update on 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride (CAS: 2227204-75-1) in Chemical Biology and Pharmaceutical Applications
6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride (CAS: 2227204-75-1) is a structurally unique spirocyclic compound that has recently gained attention in the field of chemical biology and drug discovery. This heterocyclic scaffold, characterized by its spiro-fused ring system, offers significant potential for the development of novel therapeutic agents. Recent studies have explored its applications in medicinal chemistry, particularly as a building block for the synthesis of bioactive molecules targeting various disease pathways.
Recent research has focused on the synthetic accessibility and derivatization of 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route to this compound, highlighting its potential as a versatile intermediate for the preparation of spirocyclic peptidomimetics. The hydrochloride salt form (2227204-75-1) was found to exhibit improved solubility and stability compared to the free base, making it more suitable for pharmaceutical applications.
In terms of biological activity, preliminary screening data suggests that derivatives of 6-Azaspiro[2.5]octane-7-carboxylic acid show promising activity against neurological targets. A 2024 study in ACS Chemical Neuroscience reported that certain analogs of this scaffold exhibit moderate affinity for σ receptors, which are implicated in various CNS disorders. The unique three-dimensional structure of the spirocyclic system appears to contribute to its selective binding properties.
From a drug development perspective, the physicochemical properties of 6-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride have been extensively characterized. Computational studies indicate that this scaffold possesses favorable drug-like properties, including appropriate lipophilicity (clogP ~1.2) and polar surface area (~70 Ų), suggesting good membrane permeability while maintaining solubility. These characteristics make it particularly attractive for CNS-targeted drug discovery programs.
Current research directions include exploring the use of this scaffold in fragment-based drug discovery and as a conformational constraint in peptide mimetics. Several pharmaceutical companies have included derivatives of 6-Azaspiro[2.5]octane-7-carboxylic acid in their screening libraries, recognizing its potential to access novel chemical space. The compound's commercial availability (typically sold as the hydrochloride salt, CAS 2227204-75-1) has facilitated broader investigation of its applications in medicinal chemistry.
Future research is expected to focus on expanding the structure-activity relationships of this scaffold and developing more efficient synthetic methodologies. The unique spatial orientation of functional groups in 6-Azaspiro[2.5]octane-7-carboxylic acid offers opportunities for designing selective enzyme inhibitors and receptor modulators. As the understanding of its pharmacological potential grows, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
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